molecular formula C20H26Cl2N2O5 B1667247 Amlodipine Hydrochloride CAS No. 246852-07-3

Amlodipine Hydrochloride

Cat. No. B1667247
M. Wt: 445.3 g/mol
InChI Key: BSBOZVBRVBLCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756390B2

Procedure details

To 100 ml of methanol was added 12 ml of conc-hydrochloric acid. A solution of 54 g of amlodipine prepared in Reference Example 1 in 500 ml of methanol was added dropwise, followed by stirring at 23° C. for 3 hours.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][CH2:3][O:4][C:5]([C:7]1[CH:12]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=2[Cl:19])[C:11]([C:20]([O:22][CH3:23])=[O:21])=[C:10]([CH3:24])[NH:9][C:8]=1[CH2:25][O:26][CH2:27][CH2:28][NH2:29])=[O:6]>CO>[CH3:2][CH2:3][O:4][C:5]([C:7]1[CH:12]([C:13]2[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:11]([C:20]([O:22][CH3:23])=[O:21])=[C:10]([CH3:24])[NH:9][C:8]=1[CH2:25][O:26][CH2:27][CH2:28][NH2:29])=[O:6].[ClH:1] |f:3.4|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
CCOC(=O)C1=C(NC(=C(C1C=2C=CC=CC2Cl)C(=O)OC)C)COCCN
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
by stirring at 23° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.